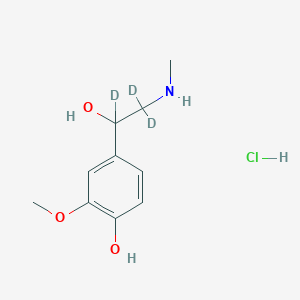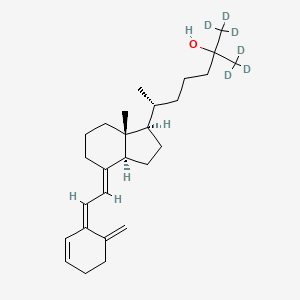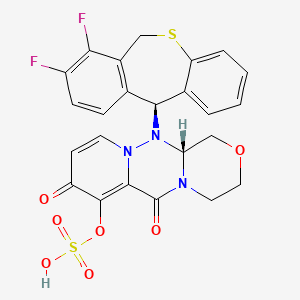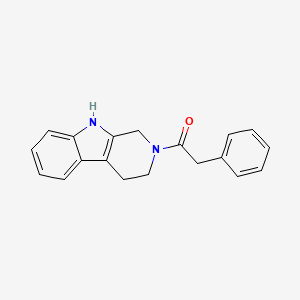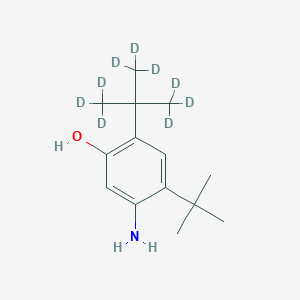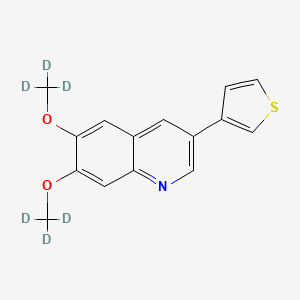
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is a deuterated derivative of 6,7-Dimethoxy-3-(3-thienyl)quinoline. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. The incorporation of deuterium can significantly alter the physical and chemical properties of the compound, making it useful in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 typically involves the introduction of deuterium atoms into the parent compound, 6,7-Dimethoxy-3-(3-thienyl)quinoline. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Precursors: The use of deuterated starting materials in the synthesis can lead to the incorporation of deuterium atoms in the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogen-deuterium exchange reactions or the use of deuterated precursors. The choice of method depends on factors such as cost, availability of deuterated reagents, and the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-2-carboxylic acid derivatives, while reduction can yield quinoline-3-ol derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme-substrate interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of 6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s binding affinity and stability, leading to altered biological activity. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dimethoxy-3-(3-thienyl)quinoline: The non-deuterated parent compound.
6,7-Dimethoxy-2-(2-phenylethyl)chromone: A structurally similar compound with different functional groups.
3-(2-Thienyl)-L-alanine: An amino acid derivative with a thienyl group.
Uniqueness
6,7-Dimethoxy-3-(3-thienyl)quinoline-d6 is unique due to the presence of deuterium atoms, which can enhance its stability and alter its physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is required.
Eigenschaften
Molekularformel |
C15H13NO2S |
|---|---|
Molekulargewicht |
277.37 g/mol |
IUPAC-Name |
3-thiophen-3-yl-6,7-bis(trideuteriomethoxy)quinoline |
InChI |
InChI=1S/C15H13NO2S/c1-17-14-6-11-5-12(10-3-4-19-9-10)8-16-13(11)7-15(14)18-2/h3-9H,1-2H3/i1D3,2D3 |
InChI-Schlüssel |
KGGRQYJJHXVWSI-WFGJKAKNSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=CC2=CC(=CN=C2C=C1OC([2H])([2H])[2H])C3=CSC=C3 |
Kanonische SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)C3=CSC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


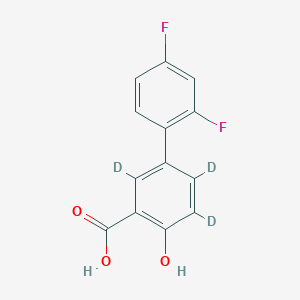
![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
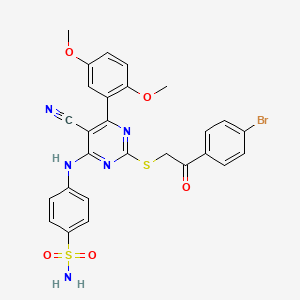
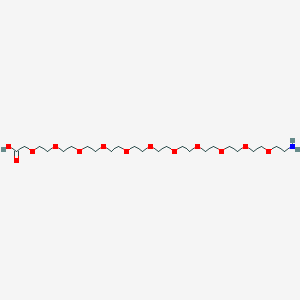
![5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid](/img/structure/B12418934.png)
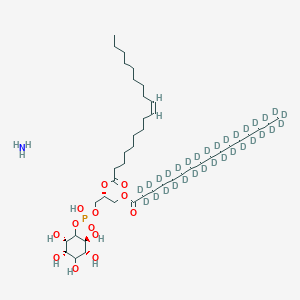

![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
